molecular formula C11H10ClN B15262625 3-(Chloromethyl)-6-methylquinoline

3-(Chloromethyl)-6-methylquinoline

Cat. No.: B15262625
M. Wt: 191.65 g/mol
InChI Key: JHZHDCRMADZZBP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with a chloromethyl group at the 3-position and a methyl group at the 6-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methylquinoline typically involves the chloromethylation of 6-methylquinoline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of 6-methylquinoline .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azidoquinolines, thiocyanatoquinolines, and aminoquinolines.

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

Scientific Research Applications

3-(Chloromethyl)-6-methylquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)quinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.

    6-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Methylquinoline: Substituted at a different position, leading to different chemical and biological properties.

Uniqueness

3-(Chloromethyl)-6-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. The combination of these substituents can enhance its utility in various synthetic and research applications.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-(chloromethyl)-6-methylquinoline

InChI

InChI=1S/C11H10ClN/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6H2,1H3

InChI Key

JHZHDCRMADZZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CCl

Origin of Product

United States

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